1-(4-Methylphenyl)-4-piperidinecarboxylic acid

Regulatory Compliance Controlled Substance Analgesic Precursor

Sourcing compliant N-arylpiperidine intermediates for medicinal chemistry is challenged by controlled analogs like pethidinic acid (DEA Schedule II). This compound offers a regulatory-clear alternative. - **Key advantage:** Non-DEA controlled vs. pethidinic acid; enables larger-scale SAR studies for sigma-1 ligands (e.g., (±)-PPCC). - **Technical utility:** Carboxylic acid group enables amide coupling for diverse linker introduction; increased lipophilicity (XLogP3 +2.4 vs core piperidine) probes hydrophobic binding effects. - **Supply security:** No Schedule II compliance burden; standard B2B shipping available.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B12282026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-4-piperidinecarboxylic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCC(CC2)C(=O)O
InChIInChI=1S/C13H17NO2/c1-10-2-4-12(5-3-10)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)
InChIKeyWTDYDDZGBUZEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-4-piperidinecarboxylic Acid Overview


1-(4-Methylphenyl)-4-piperidinecarboxylic acid (C13H17NO2, MW: 219.28 g/mol) is a synthetic organic compound belonging to the class of N-arylpiperidinecarboxylic acids. Its core structure features a piperidine ring substituted with a carboxylic acid group at the 4-position and a para-tolyl group at the nitrogen atom . This specific substitution pattern is a key building block in medicinal chemistry, enabling the synthesis of more complex molecules, including potential sigma receptor ligands and other pharmacologically active compounds [1][2]. Its primary role is as a versatile intermediate rather than a final drug substance, making its structural integrity and purity critical for downstream synthetic success.

1-(4-Methylphenyl)-4-piperidinecarboxylic Acid vs. Generic Analogs


Simple substitution of the 1-(4-Methylphenyl)-4-piperidinecarboxylic acid scaffold with other piperidine-4-carboxylic acids or their N-substituted analogs is not feasible due to fundamental differences in physicochemical properties and regulatory status. For example, the unsubstituted 4-piperidinecarboxylic acid has a significantly lower molecular weight (129.16 g/mol) and different hydrogen bonding capacity [1]. More importantly, a close structural analog, 1-methyl-4-phenylpiperidine-4-carboxylic acid (pethidinic acid), is a DEA Schedule II controlled substance due to its use as a precursor to the opioid pethidine [2]. This regulatory burden severely restricts its procurement and handling, whereas the target compound, with its p-tolyl N-substitution, is not scheduled in this manner, offering a compliant alternative for exploratory chemistry. Furthermore, the presence of the 4-methyl group on the phenyl ring directly impacts the compound's electronic and steric properties, which can alter reaction kinetics and yields in downstream synthetic steps compared to using non-methylated phenyl analogs [3].

1-(4-Methylphenyl)-4-piperidinecarboxylic Acid: Key Differentiators


DEA Scheduling: Uncontrolled vs. Pethidinic Acid

The target compound, 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, is an uncontrolled substance suitable for standard research procurement. In contrast, its close analog, 1-methyl-4-phenylpiperidine-4-carboxylic acid (pethidinic acid), is a DEA Schedule II controlled substance [1]. This regulatory classification creates a significant barrier to acquisition, requiring special licenses, security protocols, and record-keeping. The target compound offers a non-controlled alternative for research groups needing an N-aryl piperidine-4-carboxylic acid scaffold without the legal and logistical burdens associated with pethidinic acid.

Regulatory Compliance Controlled Substance Analgesic Precursor Procurement

Physicochemical Profile vs. Isonipecotic Acid

The addition of the N-4-methylphenyl group to the piperidine ring significantly alters the molecule's physicochemical profile compared to the unsubstituted 4-piperidinecarboxylic acid. The molecular weight increases from 129.16 g/mol to 219.28 g/mol, and the computed XLogP3 shifts from -2.9 for isonipecotic acid to an estimated -0.5 for the closely related pethidinic acid, indicating a substantial increase in lipophilicity [1][2]. These changes are critical for applications where molecular size and hydrophobicity influence membrane permeability, solubility, and target binding.

Physicochemical Properties Building Block Molecular Weight Lipophilicity

Hydrogen Bonding & Conformational Flexibility

The N-4-methylphenyl substituent introduces a unique hydrogen bonding and conformational profile. The target compound possesses one hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors (carboxylic acid and piperidine nitrogen) . Critically, it has an estimated 3 rotatable bonds (phenyl-N and carboxylic acid). In contrast, the simpler 4-piperidinecarboxylic acid has only 1 rotatable bond [1]. The comparator pethidinic acid, while similar, has only 2 rotatable bonds [2]. This additional degree of rotational freedom in the target compound can influence how it interacts with biological targets or active sites in catalytic processes.

Hydrogen Bonding Conformational Flexibility Molecular Recognition ADME

Sigma Receptor Ligand Synthesis Utility

The N-aryl piperidine-4-carboxylic acid scaffold, exemplified by the target compound, is a privileged motif in sigma receptor ligand discovery. Research has demonstrated that compounds like (±)-PPCC, which incorporate the N-(4-methylphenyl)piperidine moiety, exhibit high affinity and selectivity for sigma-1 receptors [1][2]. Simpler piperidine-4-carboxylic acids, such as isonipecotic acid, are known GABAA receptor partial agonists and do not exhibit this sigma receptor pharmacology [3]. This demonstrates that the N-4-methylphenyl substitution is essential for achieving the desired sigma-1 receptor interaction profile.

Sigma Receptor Medicinal Chemistry Building Block Synthetic Versatility

1-(4-Methylphenyl)-4-piperidinecarboxylic Acid: Applications


Sigma Receptor Ligand Development Without Restrictions

Procure this compound as a key intermediate for the synthesis of novel sigma receptor ligands. Its use is directly supported by the development of (±)-PPCC, a selective sigma-1 ligand that incorporates the N-(4-methylphenyl)piperidine moiety [1]. The compound's non-controlled status, as opposed to pethidinic acid [2], simplifies procurement and allows for larger-scale synthesis campaigns. Use the carboxylic acid group to introduce diverse amine-containing linkers or target-binding moieties via amide coupling, enabling rapid structure-activity relationship (SAR) studies for sigma receptor-mediated pathways in pain and neuroprotection.

FBDD Library Property Tuning

Incorporate this compound into fragment libraries to probe the impact of increased lipophilicity and conformational flexibility on target binding. The quantitative differences in molecular weight (+90.12 g/mol) and XLogP3 (~+2.4 units) compared to the core 4-piperidinecarboxylic acid fragment [1] make it a valuable tool for exploring the hydrophobic effect in molecular recognition. The additional rotatable bond (3 vs 1) provides a measurable entropic advantage in binding assays [2], making it a superior choice over simpler, more polar piperidine fragments for optimizing ligand efficiency in hydrophobic binding sites.

Deuterated/Radiolabeled Analog Synthesis for ADME

The defined structure and synthetic accessibility of the N-4-methylphenyl group make this compound an ideal starting material for preparing stable isotope-labeled analogs (e.g., deuterium incorporation on the methyl group) or radioligands for autoradiography and PET imaging studies. The regulatory advantage over the pethidinic acid scaffold [1] is paramount here, as it allows for the creation of valuable research tools without navigating DEA Schedule II compliance for the precursor. The resultant labeled compounds can then be used to directly study the pharmacokinetics and tissue distribution of N-aryl piperidine-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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